molecular formula C13H23NO3 B13151859 Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate

Cat. No.: B13151859
M. Wt: 241.33 g/mol
InChI Key: XQHGQLOQVKQWBI-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate is an organic compound with a molecular weight of 241.33 g/mol. This compound is known for its unique blend of reactivity and stability, making it valuable for various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group, temporarily masking reactive sites in molecules during chemical synthesis. This allows for selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the active site for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-YL)carbamate is unique due to its combination of the tert-butyl carbamate and cyclopropyl ketone moieties. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(1-cyclopropyl-3-methyl-1-oxobutan-2-yl)carbamate

InChI

InChI=1S/C13H23NO3/c1-8(2)10(11(15)9-6-7-9)14-12(16)17-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,16)

InChI Key

XQHGQLOQVKQWBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C1CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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